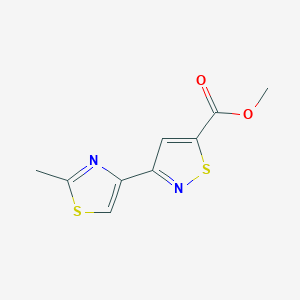
ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate is an organic compound with a unique structure that includes a hydroxyethylidene group and an imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate involves its interaction with specific molecular targets. The hydroxyethylidene group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate can be compared with similar compounds such as:
Ethyl acetoacetate: Lacks the imino group, making it less reactive in certain types of reactions.
1-Hydroxyethylidene-1,1-diphosphonic acid: Contains a diphosphonic acid group, which imparts different chemical properties and applications.
Ethyl 3-aminopentanoate: Contains an amino group instead of an imino group, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate |
InChI |
InChI=1S/C9H15NO3/c1-4-7(10)8(6(3)11)9(12)13-5-2/h10-11H,4-5H2,1-3H3/b8-6-,10-7? |
Clé InChI |
PIYYNCIJIMKTLM-JOXRIALXSA-N |
SMILES isomérique |
CCC(=N)/C(=C(\C)/O)/C(=O)OCC |
SMILES canonique |
CCC(=N)C(=C(C)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
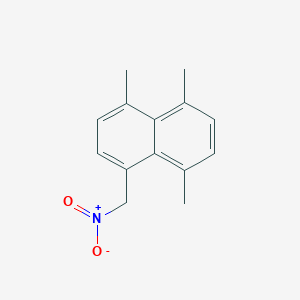
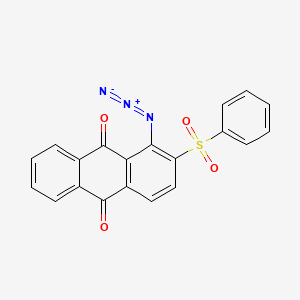
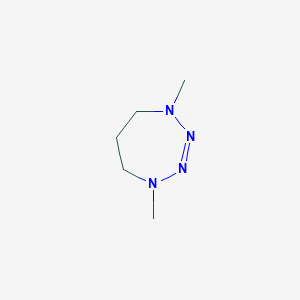
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
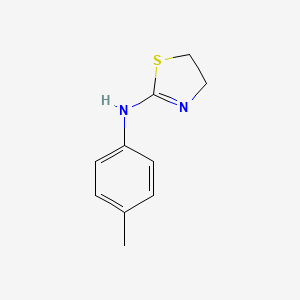
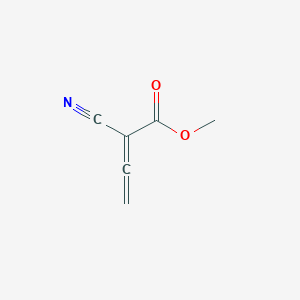
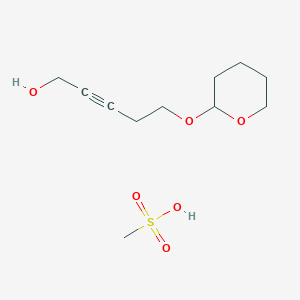
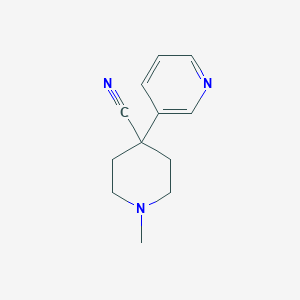
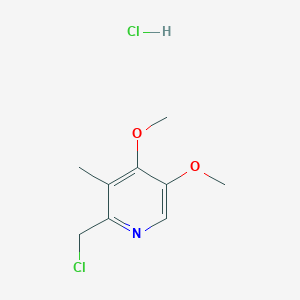
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
